molecular formula C15H21N3O B13331448 9-Benzyl-1,4,9-triazaspiro[5.5]undecan-5-one

9-Benzyl-1,4,9-triazaspiro[5.5]undecan-5-one

Cat. No.: B13331448
M. Wt: 259.35 g/mol
InChI Key: MIJGPKOGBPCFCB-UHFFFAOYSA-N
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Description

9-Benzyl-1,4,9-triazaspiro[5.5]undecan-5-one: is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a spiro junction connecting a piperidine ring and a triazine ring, with a benzyl group attached to the nitrogen atom at the 9th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-1,4,9-triazaspiro[5.5]undecan-5-one typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be formed by reacting a piperidine derivative with a triazine derivative under basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom at the 9th position of the spirocyclic core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the spirocyclic core, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines under basic conditions.

Major Products Formed

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Hydroxylated spirocyclic compounds.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

9-Benzyl-1,4,9-triazaspiro[5

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in treating diseases such as cancer and viral infections.

    Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 9-Benzyl-1,4,9-triazaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects in diseases like cancer and viral infections.

Comparison with Similar Compounds

Similar Compounds

    1,4,9-Triazaspiro[5.5]undecan-2-one: This compound shares the spirocyclic core but lacks the benzyl group at the 9th position.

    1,4,9-Triazaspiro[5.5]undecan-5-one derivatives: Various derivatives with different substituents on the triazine ring.

Uniqueness

The presence of the benzyl group at the 9th position in 9-Benzyl-1,4,9-triazaspiro[5.5]undecan-5-one distinguishes it from other similar compounds. This structural feature can enhance its binding affinity to molecular targets and improve its biological activity, making it a unique and valuable compound in medicinal chemistry research.

Properties

IUPAC Name

9-benzyl-1,4,9-triazaspiro[5.5]undecan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c19-14-15(17-9-8-16-14)6-10-18(11-7-15)12-13-4-2-1-3-5-13/h1-5,17H,6-12H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJGPKOGBPCFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NCCN2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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